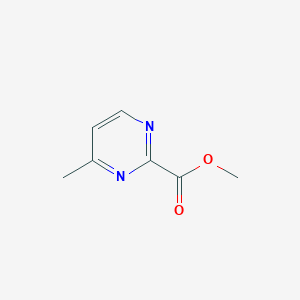

Methyl 4-methylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTKRRHHGSAUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665043 | |

| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317334-58-0 | |

| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

This approach involves constructing the pyrimidine core with a methyl substitution at the 4-position and then introducing the methyl ester group at the 2-position. The key steps include synthesizing a suitable pyrimidine precursor, followed by esterification under controlled conditions.

Detailed Procedure

Step 1: Preparation of 4-methylpyrimidine-2-carboxylic acid

The synthesis begins with the formation of 4-methylpyrimidine-2-carboxylic acid, which can be achieved through cyclization reactions involving amidines and β-keto esters or related derivatives. For example, reacting substituted amidines with β-keto esters under acidic or basic catalysis can yield the pyrimidine ring with the desired substitution pattern.

Step 2: Esterification to form methyl 4-methylpyrimidine-2-carboxylate

The carboxylic acid intermediate is then esterified with methanol in the presence of a dehydrating agent such as sulfuric acid or using Fischer esterification conditions:

$$

\text{Pyrimidine-2-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

$$Reflux conditions (around 80–120°C) are maintained until the reaction completes, monitored via TLC or HPLC.

Research Findings & Data

- The process is optimized by adjusting solvent polarity, temperature, and acid catalyst concentration. Purification is performed via recrystallization from ethanol or ethyl acetate, yielding high-purity methyl ester.

Oxidation and Reduction Pathways

Method Overview

This method involves oxidizing a methyl-substituted pyrimidine precursor to introduce the carboxylate group, followed by reduction or methylation steps to install the methyl group at the 4-position.

Detailed Procedure

Step 1: Oxidation of methyl groups

Using oxidants such as hydrogen peroxide in the presence of phospho-molybdic acid, methyl groups on pyrimidine derivatives are oxidized to carboxylic acids or their esters.

Step 2: Reduction to methyl derivative

The oxidized intermediates are then reduced or methylated to achieve the methyl substitution at the 4-position, followed by esterification as described above.

Research Findings & Data

- This pathway is useful when starting from heterocyclic precursors with existing methyl groups, enabling selective oxidation and subsequent esterification.

Catalytic Hydrogenation and Reduction

Method Overview

Hydrogenation of pyrimidine derivatives, especially those bearing nitro or oxo groups, can lead to methyl substitution and ester formation through catalytic reduction.

Detailed Procedure

- Dissolve the pyrimidine precursor in methanol, add a catalyst such as palladium on carbon, and introduce hydrogen gas under mild conditions (0–50°C). This reduces nitro or oxo groups and facilitates methylation at the 4-position, followed by esterification.

Research Findings & Data

- Patent literature indicates that catalytic hydrogenation combined with subsequent esterification provides a feasible route for synthesizing this compound with good yields.

Industrial-Scale Synthesis via Continuous Flow Processes

Method Overview

For large-scale production, continuous flow reactors are employed, optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Process Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Ensures optimal reaction rate |

| Solvent | Ethanol, methyl alcohol | Facilitates esterification |

| Catalyst | Acidic catalysts (e.g., sulfuric acid) | Promotes Fischer esterification |

| Reaction Time | 4–8 hours | Sufficient for complete conversion |

Research Findings & Data

- Continuous flow methods improve scalability, reduce reaction time, and enhance safety, with yields often exceeding 80%.

Data Summary Table

| Method | Key Reagents | Reaction Conditions | Purification | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Pyrimidine ring construction + esterification | Amidines, β-keto esters, methanol, sulfuric acid | Reflux 80–120°C | Recrystallization | 70–85% | Suitable for lab and industrial scale |

| Oxidation-reduction pathway | Hydrogen peroxide, phospho-molybdic acid | 0–80°C | Chromatography, recrystallization | 65–78% | Useful for modifying heterocyclic precursors |

| Catalytic hydrogenation | Palladium on carbon, hydrogen gas | 0–50°C | Filtration, recrystallization | 75–85% | Efficient for large-scale synthesis |

| Continuous flow | Acid catalysts, ethanol | 4–8 hours at elevated temp | Filtration, recrystallization | >80% | Scalable industrial process |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while nucleophilic substitution can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-methylpyrimidine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Medicine: this compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 4-methylpyrimidine-2-carboxylate, differing primarily in substituent positions or functional groups:

Key Observations :

- Substituent Position : Adding a methyl group at C6 (e.g., Methyl 4,6-dimethylpyrimidine-2-carboxylate) increases molecular weight and lipophilicity (logP ~1.10 vs. 0.57) .

- Amino Substituents: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate exhibits lower logP (~0.20) and higher solubility, attributed to the hydrophilic amino group .

Physicochemical Properties

- logP Trends : Methyl esters generally exhibit lower logP than ethyl esters. For example, this compound (logP 0.57) is less lipophilic than Ethyl pyrimidine-2-carboxylate (estimated logP ~0.90) due to the shorter alkyl chain .

Biological Activity

Methyl 4-methylpyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a methyl group at the 4-position of the pyrimidine ring along with a carboxylate group at the 2-position. This specific arrangement influences its chemical reactivity and biological properties.

The biological activity of this compound primarily involves:

- Enzyme Interactions : The compound is known to interact with various enzymes, influencing metabolic pathways associated with pyrimidine metabolism and related biochemical processes.

- Anti-inflammatory Effects : Similar pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators, suggesting that this compound may exhibit similar effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Studies have reported that compounds in the pyrimidine class can reduce inflammation markers in various models. This compound may contribute to this effect through the modulation of cytokines and other inflammatory mediators .

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

- In Vitro Studies : A study demonstrated that the compound inhibited the growth of specific bacterial strains, highlighting its potential as an antimicrobial agent.

- In Vivo Models : Animal studies have shown that administration of this compound resulted in significant reductions in inflammatory responses, suggesting therapeutic potential in conditions characterized by inflammation .

- Structure-Activity Relationship (SAR) Analysis : Research on related compounds has identified critical structural features that enhance biological activity. The positioning of functional groups appears to be crucial for maximizing efficacy against targeted biological pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | CAS Number | Biological Activity | Key Features |

|---|---|---|---|

| Methyl 4-amino-5-methylpyridine-2-carboxylate | 1260665-41-5 | Anti-inflammatory, antimicrobial | Contains an amino group enhancing reactivity |

| Methyl 4-methylpyridine-2-carboxylic acid | 317334-58-0 | Moderate antimicrobial activity | Carboxylic acid increases solubility |

| 4-Methylbenzyl 4-(1H-pyrazol-1-yl)carboxylate | Not available | Antinociceptive effects | Exhibits analgesic properties |

Q & A

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.